molecular formula C18H14S B1440299 4-Terphenylthiol CAS No. 90589-98-3

4-Terphenylthiol

Cat. No. B1440299
CAS RN: 90589-98-3
M. Wt: 262.4 g/mol
InChI Key: KDECGGARTQDFEI-UHFFFAOYSA-N
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Description

4-Terphenylthiol is an organic compound with the molecular formula C18H14S and a molecular weight of 262.36900 . It is also known as 4-(4-phenylphenyl)benzenethiol .


Molecular Structure Analysis

The molecular structure of 4-Terphenylthiol consists of three connected phenyl rings, each with a thiol (-SH) group attached to their outer ring . The exact mass of 4-Terphenylthiol is 262.081635 Da .


Physical And Chemical Properties Analysis

4-Terphenylthiol has a density of 1.127g/cm3 and a boiling point of 445.8ºC at 760 mmHg . The solubility of 4-Terphenylthiol in most organic solvents is low to moderate, but it is soluble in nonpolar solvents such as benzene and toluene.

Scientific Research Applications

  • Self-Assembled Monolayers on Gold Substrates :

    • Terphenylthiol (TPT) forms well-ordered self-assembled monolayers (SAMs) on gold substrates, revealing two distinct phases under certain conditions. These phases have implications for the thickness and tilt angles of terphenylthiolate layers, affecting their spectroscopic properties (Bashir, Azzam, Rohwerder, & Terfort, 2013).
  • Fluorescent Probe for Biothiols Detection :

    • A study presented a coumarin-based fluorescent probe with 4-phenylselenium, exhibiting a rapid and sensitive response to biothiols. This highlights the utility of 4-terphenylthiol derivatives in biological applications, particularly in detecting biothiols in living cells (Chen, Mei, & Song, 2022).
  • Organic Surface Fabrication with Hydrogen Bond Formation :

    • Terphenylthiol derivatives were used to fabricate carboxyl-terminated organic surfaces. The study demonstrates the impact of organothiols with a rigid backbone on the molecular structure of self-assembled films, which is crucial for applications in surface science (Himmel, Terfort, & Wöll, 1998).
  • Electrochemical Polymerisation in Electrode Coating :

    • Terthiophene derivatives, including those related to terphenylthiol, were synthesized for electrochemical polymerisation. This process is significant for creating conducting polymers for electrode coatings, demonstrating the material's importance in electrochemical applications (Zanardi et al., 2006).

Safety And Hazards

4-Terphenylthiol is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is advised to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

properties

IUPAC Name

4-(4-phenylphenyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14S/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDECGGARTQDFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672621
Record name [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Terphenylthiol

CAS RN

90589-98-3
Record name [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90589-98-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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